4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid
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Overview
Description
4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amides, sulfonates, and diazenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene and pyrimidine derivatives, followed by their coupling through diazotization and sulfonation reactions. The reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)hydrazinylidene)-5-oxonaphthalene-1,7-disulfonate
- Lithium, disodium, (6Z)-4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonatonaphthalen-2-yl]hydrazinylidene]-5-oxonaphthalene-1,7-disulfonate
Uniqueness
The uniqueness of 4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C32H21ClF2N6O11S3 |
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Molecular Weight |
835.2 g/mol |
IUPAC Name |
4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C32H21ClF2N6O11S3/c33-25-29(34)38-32(35)39-30(25)36-14-16-7-4-8-18-17(16)9-10-21(28(18)55(50,51)52)40-41-26-23(54(47,48)49)13-19-22(53(44,45)46)12-11-20(24(19)27(26)42)37-31(43)15-5-2-1-3-6-15/h1-13,42H,14H2,(H,37,43)(H,36,38,39)(H,44,45,46)(H,47,48,49)(H,50,51,52) |
InChI Key |
GNLPOEKOYFYJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C5=CC=CC(=C5C=C4)CNC6=C(C(=NC(=N6)F)F)Cl)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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